![molecular formula C8H14O4 B2599195 Methyl 2-hydroxy-2-(oxan-2-yl)acetate CAS No. 2103418-78-4](/img/structure/B2599195.png)
Methyl 2-hydroxy-2-(oxan-2-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(oxan-2-yl)acetate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, methyl 2-hydroxy-2-(tetrahydro-2H-pyran-2-yl)acetate . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The compound is typically found in a powder form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(oxan-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(oxan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(oxan-2-yl)acetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-(oxan-2-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-(oxan-2-yl)acetate
Reduction: Methyl 2-hydroxy-2-(oxan-2-yl)ethanol
Substitution: Various halogenated derivatives depending on the substituent used
Scientific Research Applications
Methyl 2-hydroxy-2-(oxan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drug molecules with potential therapeutic effects.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(oxan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(tetrahydro-2H-pyran-2-yl)acetate
- Ethyl 2-hydroxy-2-(oxan-2-yl)acetate
- Propyl 2-hydroxy-2-(oxan-2-yl)acetate
Uniqueness
Methyl 2-hydroxy-2-(oxan-2-yl)acetate is unique due to its specific structural features, such as the presence of a tetrahydropyran ring and a hydroxyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance .
Properties
IUPAC Name |
methyl 2-hydroxy-2-(oxan-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-4-2-3-5-12-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJXZPGFKNLTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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